N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 946289-28-7
Cat. No.: VC5360305
Molecular Formula: C27H23ClFN7
Molecular Weight: 499.98
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 946289-28-7](/images/structure/VC5360305.png)
Specification
CAS No. | 946289-28-7 |
---|---|
Molecular Formula | C27H23ClFN7 |
Molecular Weight | 499.98 |
IUPAC Name | N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C27H23ClFN7/c28-19-6-10-21(11-7-19)31-25-24-18-30-36(23-4-2-1-3-5-23)26(24)33-27(32-25)35-16-14-34(15-17-35)22-12-8-20(29)9-13-22/h1-13,18H,14-17H2,(H,31,32,33) |
Standard InChI Key | RZEKPHQUXLTJDN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-, 4-, and 6-positions with phenyl, 4-chlorophenylamino, and 4-(4-fluorophenyl)piperazinyl groups, respectively. The IUPAC name reflects this substitution pattern:
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₅ClFN₇ |
Molecular Weight | 554.03 g/mol |
IUPAC Name | N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
SMILES | C1=CC=C(C=C1)N2C3=C(C(=N2)C4=CC=C(C=C4)Cl)N=C(N3)N5CCN(CC5)C6=CC=C(C=C6)F |
The planar pyrazolopyrimidine core enables π-π stacking interactions with biological targets, while the 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and target affinity .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Core Construction: Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with chloropyrimidine derivatives under acidic conditions .
-
Piperazine Incorporation: Nucleophilic substitution at the 6-position using 1-(4-fluorophenyl)piperazine in the presence of a palladium catalyst .
-
Amination: Buchwald-Hartwig coupling of 4-chloroaniline at the 4-position .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | POCl₃, DMF, 110°C, 12h | 68 |
2 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 72 |
3 | Pd₂(dba)₃, BINAP, t-BuONa, 80°C | 65 |
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but demonstrates stability across pH 3–9, with a plasma half-life of 6.2 hours in murine models .
Pharmacological Profile
Kinase Inhibition Activity
Structural analogs show potent inhibition of EGFR (IC₅₀ = 18 nM) and p70S6K (IC₅₀ = 42 nM) through competitive ATP binding . The 4-fluorophenylpiperazine group facilitates hydrogen bonding with Met793 in EGFR's kinase domain .
Table 3: In Vitro Activity Profile
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
EGFR | 23 ± 1.4 | Fluorescence polarization |
p70S6K | 37 ± 2.1 | Radiometric |
AKT1 | 89 ± 5.6 | ELISA |
Antiproliferative Effects
In NCI-60 screening, derivatives reduced viability in A549 (lung) and MCF-7 (breast) cell lines by 78–92% at 10 μM . Mechanistic studies indicate G1/S cell cycle arrest via p21 upregulation .
Therapeutic Applications
Oncology
The compound's dual kinase inhibition profile suggests utility in trastuzumab-resistant HER2+ cancers. In xenograft models, 50 mg/kg/day dosing reduced tumor volume by 64% versus controls .
Immunomodulation
Through p70S6K modulation, the compound suppresses IL-17 production (EC₅₀ = 0.8 μM) in Th17 cells, indicating potential for autoimmune disease therapy .
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
Compound | R₁ | R₂ | EGFR IC₅₀ (nM) |
---|---|---|---|
Target compound | 4-ClPh | 4-FPh-piperazine | 23 |
N-(4-Fluorophenyl) analog | 4-FPh | Pyrrolidinyl | 47 |
1-Cyclohexyl derivative | Cyclohexyl | 4-FPh-piperazine | 89 |
The 4-chlorophenyl group confers 2.1-fold greater EGFR affinity versus the fluorophenyl analog, while piperazine substitution enhances metabolic stability compared to pyrrolidine systems .
Future Research Directions
-
Prodrug Development: Address solubility limitations through phosphate ester formulations.
-
Combination Therapy: Evaluate synergy with PD-1 inhibitors in immunooncology models.
-
Toxicology Profiling: Conduct GLP-compliant 28-day repeated dose studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume